molecular formula C36H44N4O12 B12739670 (E)-but-2-enedioic acid;[1-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] cyclohexanecarboxylate CAS No. 84916-44-9

(E)-but-2-enedioic acid;[1-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] cyclohexanecarboxylate

Cat. No.: B12739670
CAS No.: 84916-44-9
M. Wt: 724.8 g/mol
InChI Key: OJRHMOGSWVPNGO-LVEZLNDCSA-N
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Description

(E)-but-2-enedioic acid;[1-(3,5-dioxo-4-azatricyclo[52102,6]dec-8-en-4-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] cyclohexanecarboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;[1-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] cyclohexanecarboxylate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups through a series of reactions such as esterification, amidation, and cyclization. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can optimize reaction conditions and improve efficiency. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;[1-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] cyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-but-2-enedioic acid;[1-(3,5-dioxo-4-azatricyclo[52102,6]dec-8-en-4-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] cyclohexanecarboxylate is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form stable complexes with these macromolecules makes it a valuable tool for investigating biochemical pathways and developing new therapeutic agents.

Medicine

In medicine, (E)-but-2-enedioic acid;[1-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] cyclohexanecarboxylate is explored for its potential pharmacological properties. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties enable the development of materials with enhanced performance characteristics, such as increased durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;[1-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects. The compound’s structure allows it to bind to these targets with high affinity, thereby influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of butenedioic acid and cyclohexanecarboxylate, such as:

  • (E)-but-2-enedioic acid;[1-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-(4-methylpiperazin-1-yl)propan-2-yl] cyclohexanecarboxylate
  • (E)-but-2-enedioic acid;[1-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-(4-phenylpiperazin-1-yl)propan-2-yl] cyclohexanecarboxylate

Uniqueness

The uniqueness of (E)-but-2-enedioic acid;[1-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] cyclohexanecarboxylate lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

84916-44-9

Molecular Formula

C36H44N4O12

Molecular Weight

724.8 g/mol

IUPAC Name

(E)-but-2-enedioic acid;[1-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] cyclohexanecarboxylate

InChI

InChI=1S/C28H36N4O4.2C4H4O4/c33-26-24-20-9-10-21(16-20)25(24)27(34)32(26)18-22(36-28(35)19-6-2-1-3-7-19)17-30-12-14-31(15-13-30)23-8-4-5-11-29-23;2*5-3(6)1-2-4(7)8/h4-5,8-11,19-22,24-25H,1-3,6-7,12-18H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+

InChI Key

OJRHMOGSWVPNGO-LVEZLNDCSA-N

Isomeric SMILES

C1CCC(CC1)C(=O)OC(CN2C(=O)C3C(C2=O)C4C=CC3C4)CN5CCN(CC5)C6=CC=CC=N6.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CCC(CC1)C(=O)OC(CN2CCN(CC2)C3=CC=CC=N3)CN4C(=O)C5C6CC(C5C4=O)C=C6.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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